molecular formula C9H5Cl2NO2 B173075 5,7-dichloro-3-hydroxyquinolin-2(1H)-one CAS No. 176170-12-0

5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B173075
CAS No.: 176170-12-0
M. Wt: 230.04 g/mol
InChI Key: BYQGONOAAITQHT-UHFFFAOYSA-N
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Description

5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176170-12-0

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,7-dichloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14)

InChI Key

BYQGONOAAITQHT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl

Synonyms

5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Origin of Product

United States

Significance of the Quinolinone Scaffold in Heterocyclic Chemistry

The quinolinone scaffold is a prominent heterocyclic structure that serves as a fundamental building block in the creation of new chemical entities. consensus.app Its inherent structural features allow for diverse chemical modifications, making it a versatile platform for developing compounds with a wide array of potential applications. Quinoline (B57606) and its derivatives are recognized as biologically active substances with numerous pharmacological properties. consensus.app

The significance of the quinolinone core is underscored by its presence in various biologically active compounds. acs.org For instance, quinolinone-containing biheterocycles are integral components of molecules studied as topoisomerase inhibitors, adenosine (B11128) A2B antagonists, and multikinase inhibitors. acs.org The adaptability of the quinoline scaffold has made it a focal point in medicinal chemistry, with ongoing research into its potential for cancer therapeutics and other disease areas. benthamdirect.comnih.gov The development of efficient synthetic methodologies, such as palladium-catalyzed decarboxylative couplings, has further expanded the accessibility and derivatization of quinolinone-based structures. acs.orgacs.org

Overview of Dichloro Hydroxyquinolinone Analogues in Academic Investigations

Established Synthetic Pathways to Dichloro-hydroxyquinolinones

Cyclocondensation Approaches

Cyclocondensation reactions represent a cornerstone in the synthesis of the quinolinone core. A primary strategy involves the condensation of an appropriately substituted aniline (B41778) with a three-carbon component, such as a malonic acid derivative. For the synthesis of the target molecule, this would typically involve a dichlorinated aniline.

One of the classical methods that can be adapted for this purpose is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. nih.gov For the synthesis of a 5,7-dichloro-substituted quinolinone, 2,4-dichloroaniline (B164938) would be the logical starting aniline. The initial condensation would yield an anilinomethylenemalonate intermediate, which upon heating in a high-boiling solvent like diphenyl ether, undergoes cyclization to form the corresponding 4-hydroxyquinolone. nih.govorgsyn.org Subsequent hydrolysis and decarboxylation can then lead to the desired quinolinone core. nih.gov

The reaction of anilines with diethyl malonate at elevated temperatures is another established cyclocondensation method. However, this approach often requires high temperatures and can result in lower yields, particularly with less reactive anilines. nih.govresearchgate.net The use of more reactive malonic acid derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, can facilitate the reaction under milder conditions, though these reagents may present their own challenges in terms of handling and green chemistry considerations. nih.govresearchgate.net

A general representation of the cyclocondensation of a substituted aniline with a malonate derivative is shown below:

Reaction Scheme: Cyclocondensation of Substituted Aniline

Reactant 1 Reactant 2 Conditions Product
Substituted Aniline Diethyl Malonate High Temperature (e.g., 250°C) 4-Hydroxyquinolin-2-one derivative
Substituted Aniline Diethyl Ethoxymethylenemalonate 1. Steam Bath; 2. High-boiling solvent (e.g., Dowtherm A), heat 4-Hydroxyquinoline-3-carboxylic acid derivative

Halogenation Strategies

The introduction of chlorine atoms at the 5 and 7 positions of the quinolinone ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-halogenated precursor, as in the cyclocondensation of 2,4-dichloroaniline, or by direct halogenation of a pre-formed quinolinone scaffold.

The direct halogenation of the 3-hydroxyquinolin-2(1H)-one core presents a regioselectivity challenge. However, studies on related quinoline systems provide insights into potential methods. For instance, the chlorination of 8-hydroxyquinoline (B1678124) with N-chlorosuccinimide (NCS) under acidic conditions has been shown to yield the 5,7-dichloro derivative. mdpi.com This suggests that electrophilic halogenation is a viable strategy.

For quinolones, hypervalent iodine reagents have emerged as effective promoters for regioselective halogenation. For example, a mixture of potassium halide and a hypervalent iodine(III) reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA) can achieve C3-H halogenation of 4-quinolones under mild conditions. nih.gov While this specific example targets the C3 position, it highlights the potential of these reagents to control the site of halogenation. The electronic properties of the 3-hydroxyquinolin-2(1H)-one ring would influence the outcome of such a reaction.

Iron(III)-catalyzed halogenation has also been reported for the regioselective halogenation of 8-amidoquinolines in water, offering a more environmentally friendly approach. nih.govmdpi.com

Table: Examples of Halogenation Reactions on Quinoline Scaffolds

Substrate Reagent(s) Position(s) Halogenated Reference
8-Hydroxyquinoline N-Chlorosuccinimide (NCS), Acid 5 and 7 mdpi.com
2-Aryl-4-quinolones Potassium Halide, PIFA 3 nih.gov
8-Amidoquinolines N-Halosuccinimide (NXS), Fe(NO₃)₃·9H₂O, Water 5 nih.govmdpi.com

Oxidation-Reduction Pathways

Oxidation and reduction reactions can be employed at various stages of the synthesis. For instance, a precursor with a nitro group can be reduced to an amino group to facilitate a subsequent cyclization reaction. Conversely, oxidation can be used to form the quinone moiety in related quinolinequinone structures. cardiff.ac.uk

A notable oxidation-reduction pathway involves the dearomative hydrosilylation of quinolines, which can be used to produce saturated heterocyclic systems. While not directly leading to the target aromatic compound, this method showcases the manipulation of the quinoline core through reduction. nih.gov

Multi-Component Reactions in Quinolinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known for the synthesis of quinoline and quinolinone derivatives. nih.govnih.gov

One-pot, three-component condensation reactions have been utilized to prepare N-Mannich bases of tetrahydroquinolines, demonstrating the power of MCRs in generating diversity from simple starting materials. nih.gov While not directly yielding the target compound, these strategies could potentially be adapted. For instance, a one-pot four-component reaction has been developed for the synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivatives, highlighting the complexity achievable through MCRs. nih.gov

Innovative and Green Chemistry Approaches in Quinolinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. These principles are increasingly being applied to the synthesis of quinolinone derivatives.

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolines and quinolinones is no exception. Metal-catalyzed C-H activation and cross-coupling reactions offer novel and efficient routes.

Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols has been reported, providing an alternative to palladium-catalyzed reactions. acs.org Metal-free approaches have also been developed, for instance, the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles/2-methylquinolines, which avoids the use of transition metals altogether. nih.gov

Metal-free synthesis of 2-substituted quinolines can also be achieved through a domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-ketoesters. acs.org Furthermore, a transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been developed for the synthesis of 3-substituted or 3,4-disubstituted quinolines. frontiersin.org

Table: Examples of Innovative Synthetic Approaches

Synthetic Approach Catalyst/Promoter Key Transformation Reference
Intramolecular Dehydrogenative Coupling Iron-complex Formation of quinolin-2(1H)-one from amido-alcohol acs.org
Tandem Cyclization Iodide-catalyzed (Metal-free) C(sp³)–H activation and C–C/C–N bond formation nih.gov
Domino Reaction Metal-free Condensation/Aza-Prins cyclization/Retro-aldol acs.org
Oxidative Cyclocondensation TsOH/K₂S₂O₈ (Metal-free) C(sp³)–O bond cleavage, C=N and C=C bond formation frontiersin.org
Microwave-assisted Synthesis None (solvent as susceptor) Rapid formation of quinolones researchgate.netnih.gov
Visible Light-Induced Cyclization Photocatalyst-free Sulfonylation/cyclization to quinoline-2,4-diones nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govnih.govyoutube.comscholarsresearchlibrary.com The synthesis of 4-quinolones from anilines and ethyl acetoacetate (B1235776) has been successfully carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.net

Visible light-induced reactions are another green approach, and a photocatalyst-free method for the synthesis of quinoline-2,4-diones via a cascade sulfonylation/cyclization has been reported. nih.gov

Photoinduced Annulation Techniques

Photoinduced reactions offer a powerful and often milder alternative to traditional thermal methods for the synthesis of heterocyclic compounds. The application of photocatalysis in the synthesis of quinolin-2(1H)-ones has been explored, demonstrating the potential for the construction of this scaffold under visible light irradiation. mdpi.com For instance, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported, offering a reagent-free and atom-economical method. mdpi.com While a specific photoinduced synthesis of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not explicitly detailed in the reviewed literature, the general principles of photo-induced cyclization of suitable precursors could be conceptually applied. One such general approach involves the visible-light-excited 9,10-phenanthrenequinone (PQ*) as a photocatalyst for the electrocyclization of 2-vinylarylimines to yield polysubstituted quinolines. mdpi.com

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous organic solvents are of paramount importance. Solvent-free and aqueous media syntheses of quinolinone derivatives have been successfully developed. For example, a one-pot, solvent-free synthesis of dihydroquinazolinone derivatives, a related heterocyclic system, has been achieved using SnCl₂·2H₂O as a catalyst, highlighting the feasibility of conducting such reactions under environmentally benign conditions. nih.gov Microwave-assisted solvent-free synthesis has also emerged as an efficient and environmentally friendly approach for preparing quinolinone derivatives, often leading to shorter reaction times and high yields. austinpublishinggroup.com The Gould-Jacobs reaction, a classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate, can be adapted for the synthesis of the target molecule's precursors and has been conducted in various solvents, with the potential for optimization towards greener conditions. nih.gov

Synthesis of Substituted this compound Derivatives

The inherent reactivity of the this compound scaffold allows for the introduction of a wide array of substituents at various positions, leading to the generation of diverse chemical libraries for further investigation.

N-Substituted Quinolinone Derivatives

The nitrogen atom of the quinolinone ring serves as a key position for introducing substituents, which can significantly modulate the properties of the molecule. N-alkylation of quinolin-2(1H)-ones is a common strategy to produce a variety of derivatives. Generally, the alkylation of 2(1H)-quinolinones can result in both N- and O-alkylated products, with the regioselectivity being influenced by the reaction conditions. For instance, using an alkali salt of the quinolinone in a polar aprotic solvent like DMF typically favors N-alkylation. rsc.org While specific examples for the N-alkylation of this compound are not prevalent, the general principles can be applied.

A general procedure for N-alkylation of a related quinazolinone system involves the reaction of the quinazolinone core with an alkyl halide, such as methyl-2-bromoacetate, in the presence of a base. nih.gov

Table 1: Examples of N-Alkylation of Quinolinone-related Scaffolds

Starting MaterialReagentBaseSolventProductYield (%)Reference
2-Chloro-quinazolinoneMethyl-2-bromoacetateNaHDMFN-Alkylated quinazolinone71 nih.gov
2-PyridoneAlkyl bromideAg₂CO₃Benzene (B151609)O-Alkylated product- rsc.org
2-PyridoneAlkyl bromideK₂CO₃DMFN-Alkylated product- rsc.org

Note: This table presents data for related quinolinone and quinazolinone systems to illustrate general synthetic approaches.

Aryl and Heteroaryl Quinolinone Derivatives

The introduction of aryl or heteroaryl moieties onto the quinolinone scaffold can be achieved through various cross-coupling reactions, with palladium-catalyzed reactions being particularly prominent. The arylation can occur at different positions of the quinoline ring, depending on the directing groups and reaction conditions. For instance, a palladium-catalyzed regioselective C-2 arylation of quinolines with unactivated arenes has been developed under mild conditions. nih.gov

Another powerful method for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones involves the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles. nih.gov This reaction proceeds in good to excellent yields using a bimetallic Pd(OAc)₂/CuI catalyst system. nih.gov

Table 2: Examples of Arylation/Heteroarylation of Quinolinone Scaffolds

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventProductYield (%)Reference
3-Bromoquinolin-2(1H)-oneBenzoxazolePd(OAc)₂/CuI, PPh₃LiOtBu1,4-Dioxane3-(Benzoxazol-2-yl)quinolin-2(1H)-oneGood to Excellent nih.gov
QuinolinesArenesPd(OAc)₂--2-ArylquinolinesGood nih.gov
3-(6-Methylthiopurine)-2-quinoloneAnilinesPdDppfCl₂·CH₂Cl₂, Ph₃P, CuTCCs₂CO₃Dioxane3-(6-Anilino-purin-9-yl)quinolin-2(1H)-one- nih.gov

Note: This table provides examples of arylation and heteroarylation on the general quinolinone scaffold, as specific data for this compound is limited.

Hybrid Quinolinone Structures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the quinolinone scaffold to create novel structures with potentially enhanced or dual biological activities. The synthesis of such hybrids often involves multi-step sequences where the quinolinone core is functionalized with another heterocyclic or biologically active moiety.

For example, pyrimidine-quinolone hybrids have been synthesized through a microwave-assisted aromatic nucleophilic substitution reaction. nih.gov Another approach involves the synthesis of quinoline-triazole hybrids through Vilsmeier-Haack formylation of quinoline hydrazones followed by cyclization. nih.gov

The synthesis of these complex structures often relies on the strategic functionalization of the initial quinolinone core, which can be prepared through methods like the Gould-Jacobs reaction, followed by the introduction of linkers and the final coupling with the second molecular entity.

Table 3: Examples of Quinolinone Hybrid Synthesis

Quinolinone PrecursorSecond MoietyCoupling StrategyKey FeaturesReference
3-(((Aminophenyl)thio)methyl)quinolin-2(1H)-ones4-Aryl-2-chloropyrimidinesMicrowave-assisted aromatic nucleophilic substitutionGreen, catalyst-free nih.gov
Quinoline hydrazonesMalononitrile and thiophenolVilsmeier-Haack reaction followed by one-pot cyclizationFormation of pyrazole-pyridine-based quinoline hybrids nih.gov
6-Bromo-8-thioquinolinePiperidine and aryl boronic acidsMulti-step synthesis involving Suzuki couplingCreation of quinoline-sulfonamide hybrids nih.gov

Note: This table outlines general strategies for the synthesis of quinolinone-based hybrids.

Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 3 Hydroxyquinolin 2 1h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.

Proton NMR Spectroscopy (¹H-NMR)

The ¹H-NMR spectrum of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the lactam, and the hydroxyl proton. The presence of two electron-withdrawing chlorine atoms at positions 5 and 7 will significantly influence the chemical shifts of the protons on the benzene (B151609) ring, shifting them downfield compared to the unsubstituted 3-hydroxyquinolin-2(1H)-one.

The proton at position 4 (H-4) is anticipated to appear as a singlet at a downfield region. The protons on the benzene ring, H-6 and H-8, are expected to appear as distinct singlets due to the substitution pattern. The N-H proton of the quinolinone ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to hydrogen bonding. The hydroxyl proton at position 3 will also likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

For comparison, the ¹H-NMR spectral data for the parent compound, 3-hydroxyquinolin-2(1H)-one, would show a more complex pattern for the aromatic protons due to proton-proton coupling.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4~7.5 - 8.0s
H-6~7.6 - 7.8s
H-8~7.9 - 8.1s
N-H~10.0 - 12.0br s
O-HVariablebr s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR Spectroscopy (¹³C-NMR)

The ¹³C-NMR spectrum of this compound will provide valuable information about the carbon skeleton. The spectrum is expected to show nine distinct carbon signals. The carbonyl carbon (C-2) of the lactam will be the most downfield signal, typically appearing in the range of 160-165 ppm. The carbons bearing the chlorine atoms (C-5 and C-7) will also be significantly downfield due to the deshielding effect of the halogens. The carbon bearing the hydroxyl group (C-3) will also be downfield.

The chemical shifts of the aromatic carbons can be predicted based on substituent effects. The chlorine atoms will cause a significant downfield shift for the carbons they are attached to and will also influence the chemical shifts of the adjacent carbons.

A study on the related compound 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) provides some insight into the expected chemical shifts in a dichlorinated quinoline (B57606) system, although the different substituents will alter the precise values. researchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~160 - 165
C-3~140 - 145
C-4~115 - 120
C-4a~138 - 142
C-5~125 - 130
C-6~128 - 132
C-7~127 - 131
C-8~118 - 122
C-8a~115 - 119

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FT-IR, is a key tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the lactam. The carbonyl group (C=O) of the quinolinone ring will exhibit a strong absorption band around 1650-1670 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations will likely be observed in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the FT-IR spectrum of 8-hydroxyquinoline (B1678124) shows a broad band around 3180 cm⁻¹ for the phenolic O-H stretch. researchgate.net In 5,8-quinolinedione (B78156) derivatives, two separated C=O vibration peaks are observed. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3400 - 3200Broad, Strong
N-H Stretch3300 - 3100Broad, Medium
C=O Stretch1670 - 1650Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-Cl Stretch< 800Medium to Strong

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolinones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the conjugated quinolinone system. The presence of the chlorine and hydroxyl groups as auxochromes will influence the position and intensity of these absorption maxima. Generally, quinolinone derivatives exhibit two main absorption bands.

A study on the rapid determination of quinoline and 2-hydroxyquinoline (B72897) reported an isosbestic point at 289 nm. nih.gov The UV-Vis absorption of quinoline and its derivatives typically ranges from 280 to 510 nm. researchgate.net The introduction of chloro substituents on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 3-hydroxyquinolin-2(1H)-one.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
π-π~280 - 300
π-π~330 - 360

Note: These are predicted values and are highly dependent on the solvent used.

Fluorescence Spectroscopic Analysis

Quinoline derivatives' fluorescence is known to be sensitive to substitution patterns and the solvent environment. bohrium.com For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. bohrium.comnih.gov Protonation of the nitrogen atom in the quinoline ring has also been shown to be an effective method for enhancing fluorescence intensity. nih.gov

The presence of halogen atoms can have a complex effect on the fluorescence of organic dyes. While halogenation often leads to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, the specific impact can vary. researchgate.net For example, in some fluorophores, fluorine or chlorine substitution has been observed to increase fluorescence intensity. researchgate.net In the case of this compound, the two chlorine atoms on the benzene ring are expected to influence the electronic properties of the molecule and, consequently, its fluorescence characteristics. Theoretical studies on related systems suggest that halogen substitution can perturb the energy levels of the highest occupied molecular orbital (HOMO), thereby affecting the absorption and emission properties. rsc.org

To illustrate the fluorescence properties of related compounds, the following table summarizes photophysical data for some substituted quinoline derivatives.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

Compound Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Solvent Reference
7-(Diethylamino)quinolone Chalcone 1 434-465 Not Specified THF acs.org
7-(Diethylamino)quinolone Chalcone 2 Not Specified Not Specified THF acs.org
7-(Diethylamino)quinolone Chalcone 3 Not Specified Not Specified THF acs.org
Pyrido fused imidazo[4,5-c]quinoline Not Specified Not Specified Various nih.gov

It is important to note that the data in Table 1 is for structurally related but distinct molecules. Computational studies, such as those employing Density Functional Theory (DFT), could provide theoretical predictions of the absorption and emission spectra of this compound, offering further insights into its photophysical properties. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elucidating the structure of organic compounds. For this compound, the expected molecular ion peak ([M]⁺) would correspond to its molecular weight. Based on its chemical formula, C₉H₅Cl₂NO₂, the calculated monoisotopic mass is approximately 228.97 g/mol . The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with [M+2]⁺ and [M+4]⁺ peaks having relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While an experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the fragmentation of related heterocyclic compounds. Common fragmentation pathways for quinolinones may involve the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The presence of the hydroxyl and chloro substituents would also lead to specific fragmentation patterns, including the loss of a chlorine radical (Cl•) or a hydroxyl radical (•OH).

For the parent compound, 3-hydroxyquinolin-2(1H)-one, mass spectrometry data is available in the PubChem database. nih.gov

Table 2: Mass Spectrometry Data for 3-hydroxyquinolin-2(1H)-one

Property Value
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Exact Mass 161.0477 g/mol

Data sourced from PubChem. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

However, the crystal structure of the parent compound, 3-hydroxyquinolin-2(1H)-one, is available in the CSD under the deposition number 670563. nih.gov The analysis of this structure provides a foundational understanding of the geometry and packing of the quinolinone core. In the solid state, such molecules are likely to exhibit intermolecular hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings.

The introduction of two chlorine atoms at the 5 and 7 positions of the quinolinone ring in this compound is expected to influence the crystal packing. The steric bulk and the potential for halogen bonding of the chlorine atoms could lead to a different crystal system, space group, and unit cell parameters compared to the unsubstituted parent compound.

Table 3: Crystallographic Data for 3-hydroxyquinolin-2(1H)-one

Parameter Value
CCDC Number 670563
Chemical Formula C₉H₇NO₂
Crystal System Not specified in search results
Space Group Not specified in search results
a (Å) Not specified in search results
b (Å) Not specified in search results
c (Å) Not specified in search results
α (°) Not specified in search results
β (°) Not specified in search results
γ (°) Not specified in search results
Volume (ų) Not specified in search results

Data referenced from PubChem, pointing to CCDC. nih.gov Detailed parameters would require direct access to the CCDC.

Theoretical and Computational Investigations of 5,7 Dichloro 3 Hydroxyquinolin 2 1h One

Density Functional Theory (DFT) Applications in Quinolinone Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. nih.govfu-berlin.de It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5,7-dichloro-3-hydroxyquinolin-2(1H)-one. fu-berlin.de DFT calculations are used to determine various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. nih.govfu-berlin.denih.gov

Geometry Optimization and Equilibrium Structures

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For derivatives of 8-hydroxyquinoline (B1678124), such as those with dichloro substitutions, DFT calculations using the B3LYP functional and a 6-31G* basis set have been employed to determine optimized geometrical parameters. researchgate.net These calculations have shown that the substitution of halogen atoms at the 5th and 7th positions of the quinoline (B57606) ring leads to variations in charge distribution, which in turn affects the structural parameters of the molecule. researchgate.net The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations until the forces on the atoms are negligible, resulting in the equilibrium structure. nih.gov The absence of imaginary vibrational frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. scielo.br

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the role of the HOMO and LUMO in chemical reactions. wikipedia.org The theory posits that the primary interactions between two reacting molecules involve the overlap of the HOMO of one molecule with the LUMO of the other. wikipedia.org This HOMO-LUMO interaction is a key factor in determining the feasibility and mechanism of a chemical reaction. wikipedia.org FMO theory has been successfully applied to understand various types of reactions, including cycloadditions and sigmatropic reactions. wikipedia.org In the context of quinolinone derivatives, FMO analysis helps in identifying the nucleophilic and electrophilic sites within the molecule, thereby predicting its reactive behavior. nih.govbhu.ac.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. bhu.ac.in Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. bhu.ac.in Conversely, blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. bhu.ac.in For quinolinone derivatives, MEP analysis helps in identifying the most likely sites for intermolecular interactions, such as hydrogen bonding, and provides insights into their biological activity. eurjchem.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules. fu-berlin.de TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are essential for predicting and interpreting UV-Vis absorption spectra. fu-berlin.debhu.ac.in

Prediction of UV-Vis Spectra and Solvent Effects

TD-DFT calculations can accurately predict the UV-Vis absorption spectra of organic molecules. fu-berlin.de For quinolinone derivatives, TD-DFT has been used to simulate their electronic spectra and understand the nature of the electronic transitions involved. nih.gov

Furthermore, the surrounding solvent can significantly influence the UV-Vis spectrum of a molecule. slideshare.netslideshare.net This phenomenon, known as the solvent effect, arises from the differential stabilization of the ground and excited states by the solvent molecules. nih.gov Protic solvents like water and ethanol (B145695) can have particularly pronounced effects due to their ability to form hydrogen bonds. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT to account for the influence of the solvent on the electronic transitions. nih.govnih.gov These calculations can predict shifts in the absorption maxima (bathochromic or hypsochromic shifts) upon changing the solvent polarity, providing a more accurate comparison with experimental data. nih.govnih.gov Studies on similar heterocyclic systems have shown that n → π* transitions typically exhibit a blueshift (hypsochromic shift) in polar solvents, while π → π* transitions often show a redshift (bathochromic shift). nih.govnih.gov

Analysis of Electronic Transitions and Configurations

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. These calculations help in understanding the photophysical properties of the molecule by identifying the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the transitions, and the nature of the molecular orbitals involved.

For a molecule like this compound, the principal electronic transitions are expected to be of the π → π* and n → π* type. The π → π* transitions, typically of high intensity, originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. acs.org The solvent environment can also influence these transitions, and computational models often incorporate a solvent model to provide more accurate predictions. acs.org

Table 1: Predicted Electronic Transitions for this compound (Note: The following data is illustrative, based on typical values for similar heterocyclic compounds, as specific experimental or computational data for this exact molecule is not available in the cited literature.)

TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Contribution
S0 → S13800.15HOMO → LUMO (π → π)
S0 → S23450.08HOMO-1 → LUMO (π → π)
S0 → S33100.02HOMO → LUMO+1 (n → π*)

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Natural Bonding Orbital (NBO) and Non-Linear Optical (NLO) Properties Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It provides a description of the Lewis-like chemical bonding structure and investigates charge transfer interactions between filled donor and empty acceptor orbitals. The stabilization energy, E(2), associated with these interactions, quantifies the extent of electron delocalization, also known as hyperconjugation.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound (Note: This table presents hypothetical E(2) values to illustrate the expected bonding interactions. Specific values would require dedicated computational analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C=C)~15-25
LP (N)π* (C=C)~20-35
LP (Cl)σ* (C-C)~1-3

LP: Lone Pair

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics. nih.gov The NLO response of a molecule is determined by its polarizability (α) and first hyperpolarizability (β). These parameters describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are potential candidates for NLO materials.

Computational methods can predict these properties. For this compound, the presence of electron-donating groups (hydroxyl, amine) and electron-withdrawing groups (carbonyl, chloro) attached to the π-conjugated quinolinone system suggests a potential for a significant NLO response. The intramolecular charge transfer between these groups is a key factor that can enhance the hyperpolarizability.

Table 3: Representative Calculated NLO Properties (Note: The values below are for illustrative purposes and represent a plausible outcome for a molecule of this type.)

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~3-5 D
Mean Polarizability (α)~150-200
First Hyperpolarizability (β)~500-1000

Thermochemical Parameters and Acidity Constants (pKa) Calculations

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the stability and reactivity of this compound. Furthermore, the calculation of the acid dissociation constant (pKa) is crucial for understanding the molecule's behavior in different pH environments, which is vital for many chemical and biological processes. researchgate.net

The pKa can be determined computationally using thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in both the gas phase and solution. nih.gov The presence of two acidic protons (on the hydroxyl and amine groups) means the molecule can have multiple pKa values. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring is expected to increase the acidity of the phenolic proton, thereby lowering its pKa value compared to an unsubstituted analogue. researchgate.net Similarly, the electron-withdrawing effect of the carbonyl group would influence the acidity of the N-H proton. researchgate.net

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating potential reaction mechanisms involving this compound. For instance, if this molecule were to participate in a chemical reaction, such as an electrophilic substitution or a nucleophilic attack, DFT calculations could map out the entire reaction pathway. This involves identifying transition states, intermediates, and the activation energies associated with each step.

A plausible area of investigation could be its tautomeric equilibria, as the molecule can exist in different isomeric forms. researchgate.net Computational models can determine the relative energies of these tautomers and the energy barriers for their interconversion, providing insight into which form is most stable under given conditions. Such studies are fundamental to predicting the molecule's reactivity and its potential role in synthetic chemistry. acs.org

Chemical Reactivity and Transformation Chemistry of 5,7 Dichloro 3 Hydroxyquinolin 2 1h One

Substitution Reactions on the Quinolinone Core

The quinolinone core of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one possesses sites susceptible to both electrophilic and nucleophilic attack. The electron-rich nature of the bicyclic system, influenced by the hydroxyl and amino functionalities (in the lactam), generally favors electrophilic substitution, while the chloro substituents on the benzene (B151609) ring can potentially undergo nucleophilic substitution under specific conditions.

The benzene ring of the quinolinone nucleus is activated towards electrophilic aromatic substitution by the electron-donating effects of the fused heterocyclic ring. However, the two chlorine atoms at positions 5 and 7 are deactivating groups, which will decrease the reactivity of the ring towards electrophiles. The directing effects of the substituents must be considered to predict the regioselectivity of substitution. The hydroxyl group at position 3 and the lactam nitrogen are ortho, para-directing activators, while the chlorine atoms are ortho, para-directing deactivators.

Given the existing substitution pattern, further electrophilic substitution would likely occur at the C6 or C8 positions. However, steric hindrance from the adjacent chlorine at C5 and C7, respectively, would be a significant factor. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to be challenging due to the deactivated nature of the ring. For related 3-acetyl-4-hydroxy-quinolin-2(1H)-one derivatives, electrophilic substitution reactions like halogenation have been reported, suggesting that under appropriate conditions, the quinolinone ring can undergo such transformations. rsc.org

Table 1: Expected Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Outcome
NitrationHNO₃/H₂SO₄Introduction of a nitro group, likely at C6 or C8, though reaction may be sluggish.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Introduction of an additional halogen, likely at C6 or C8.
SulfonationFuming H₂SO₄Introduction of a sulfonic acid group, likely at C6 or C8.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Likely to be difficult due to the deactivated ring and potential for competing reactions at the hydroxyl group.

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here. Therefore, direct displacement of the chloro groups by common nucleophiles is not expected under standard conditions.

However, in related chloro-substituted quinoline (B57606) systems, nucleophilic substitution of a chloro group at the 4-position has been demonstrated. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes substitution with various nucleophiles. mdpi.com While this is a different position, it highlights that chloro groups on the quinoline scaffold can be displaced, often facilitated by the electronic nature of the heterocyclic system. For the 5- and 7-chloro substituents, harsh reaction conditions or the use of transition metal catalysts would likely be necessary to achieve nucleophilic substitution.

Oxidation and Reduction Chemistry

The quinolinone ring system can be susceptible to both oxidation and reduction, although the presence of the dichloro and hydroxy substituents will influence the outcome.

Oxidation: The phenol-like character of the 3-hydroxy group makes this part of the molecule susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures, although the stability of the aromatic system provides a barrier to this. In a study of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, oxidation with selenium dioxide resulted in the formation of an α-keto acid derivative, indicating reactivity at the acetyl group rather than the quinolinone core itself. researchgate.net For this compound, selective oxidation without affecting the chloro substituents would be a synthetic challenge.

Reduction: The α,β-unsaturated lactam system within the quinolinone core can be targeted by reducing agents. Catalytic hydrogenation (e.g., H₂/Pd, Pt) could potentially reduce the double bond in the pyridinone ring to yield a dihydroquinolinone derivative. More vigorous reduction conditions might lead to the reduction of the carbonyl group or even dehalogenation. The reduction of a 3-acyl-4-hydroxyquinolin-2(1H)-one with zinc powder in acid has been shown to reduce the acyl group. researchgate.net

Functional Group Interconversions and Derivatization

The hydroxyl group and the N-H of the lactam are the primary sites for functional group interconversions and derivatization.

The 3-hydroxyl group and the lactam nitrogen are both nucleophilic and can undergo alkylation and acylation. The relative reactivity of these two sites can often be controlled by the reaction conditions.

O-Alkylation and O-Acylation: The hydroxyl group can be converted to an ether or an ester. For instance, methylation of a related 3-acetyl-4-hydroxyquinolin-2(1H)-one with dimethyl sulfate in the presence of a base resulted in the formation of the corresponding 4-methoxy derivative. rsc.org Similarly, acylation with acyl chlorides or anhydrides in the presence of a base would be expected to yield the corresponding 3-acyloxy derivative.

N-Alkylation and N-Acylation: The lactam nitrogen can also be alkylated or acylated. N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using methyl iodide in the presence of a strong base like sodium hydride. researchgate.net The choice of base is often crucial in directing the reaction to the nitrogen instead of the oxygen.

Table 2: Expected Alkylation and Acylation Reactions

SiteReaction TypeReagentsExpected Product
3-OHO-AlkylationAlkyl halide, Base (e.g., K₂CO₃)3-Alkoxy-5,7-dichloroquinolin-2(1H)-one
3-OHO-AcylationAcyl chloride, Base (e.g., Pyridine)3-Acyloxy-5,7-dichloroquinolin-2(1H)-one
1-NHN-AlkylationAlkyl halide, Strong Base (e.g., NaH)1-Alkyl-5,7-dichloro-3-hydroxyquinolin-2(1H)-one
1-NHN-AcylationAcyl chloride, Base1-Acyl-5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Halogenation: While the benzene ring is already chlorinated, further halogenation could potentially be achieved under forcing conditions, as discussed in the electrophilic substitution section. Additionally, the hydroxyl group at the 3-position can be replaced by a halogen. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could potentially convert the 3-hydroxy group into a chloro group, yielding 3,5,7-trichloroquinolin-2(1H)-one.

Dehalogenation: The removal of the chlorine atoms from the 5 and 7 positions is a plausible transformation. wikipedia.org Catalytic hydrodehalogenation, using hydrogen gas and a palladium catalyst, is a common method for removing aryl halides. wikipedia.org Reductive dehalogenation can also be achieved using other reducing agents, such as metals in acidic or basic media. The relative ease of dehalogenation would depend on the specific conditions employed.

Condensation Reactions and Heterocycle Annulation

Reactions with Hydrazines and Aldehydes

The reaction of this compound with hydrazines and aldehydes can proceed through a multi-component reaction to yield substituted pyrazolo[4,3-c]quinoline derivatives. This transformation is a powerful method for generating molecular complexity in a single synthetic step.

A plausible and efficient route to synthesize these fused heterocycles involves a one-pot, three-component condensation. In this reaction, this compound, an appropriate aromatic aldehyde, and a hydrazine derivative are reacted in a suitable solvent, often in the presence of a catalyst. The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene group at the C4 position of the quinolinone, which is in tautomeric equilibrium with its 3-hydroxy form. This is followed by the nucleophilic attack of the hydrazine and subsequent intramolecular cyclization and dehydration to afford the final pyrazolo[4,3-c]quinoline system.

While specific literature on the three-component reaction starting directly from this compound is not abundant, the general reactivity of 3-hydroxyquinolin-2-ones supports this pathway nih.gov. The reaction conditions, such as the choice of solvent (e.g., ethanol (B145695), acetic acid) and catalyst (e.g., mineral acids, Lewis acids), can significantly influence the reaction rate and yield.

Table 1: Hypothetical Three-Component Reaction for the Synthesis of 5,7-dichloro-pyrazolo[4,3-c]quinolin-2-ones

EntryAldehyde (R-CHO)Hydrazine (R'-NHNH2)Product
1BenzaldehydeHydrazine hydrate5,7-dichloro-4-phenyl-1,4-dihydro-2H-pyrazolo[4,3-c]quinolin-2-one
24-ChlorobenzaldehydePhenylhydrazine5,7-dichloro-4-(4-chlorophenyl)-1-phenyl-1,4-dihydro-2H-pyrazolo[4,3-c]quinolin-2-one
34-MethoxybenzaldehydeHydrazine hydrate5,7-dichloro-4-(4-methoxyphenyl)-1,4-dihydro-2H-pyrazolo[4,3-c]quinolin-2-one

Note: This table represents a hypothetical reaction scheme based on the known reactivity of related compounds. Specific yields and reaction conditions would require experimental validation.

Cyclocondensation and Ring-Closing Reactions

An alternative and often more controlled approach to the synthesis of pyrazolo[4,3-c]quinolines involves a two-step process. This method relies on the initial functionalization of the C4 position of this compound, followed by a cyclocondensation reaction.

A key transformation in this synthetic strategy is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C4 position of the quinolinone ring, yielding 5,7-dichloro-4-formyl-3-hydroxyquinolin-2(1H)-one. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF), acts as the formylating agent.

The resulting 4-formyl derivative is a crucial intermediate that can then undergo a cyclocondensation reaction with various hydrazine derivatives. The reaction proceeds by the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to furnish the pyrazolo[4,3-c]quinoline ring system. This stepwise approach allows for greater control over the substitution pattern of the final heterocyclic product.

For instance, the reaction of 5,7-dichloro-4-formyl-3-hydroxyquinolin-2(1H)-one with hydrazine hydrate would yield the unsubstituted 5,7-dichloro-1H-pyrazolo[4,3-c]quinolin-2(5H)-one. The use of substituted hydrazines, such as phenylhydrazine or methylhydrazine, would lead to the corresponding N1-substituted derivatives.

Table 2: Synthesis of 5,7-dichloro-pyrazolo[4,3-c]quinolin-2-ones via Cyclocondensation

StepReactantReagentsProduct
1This compoundPOCl3, DMF5,7-dichloro-4-formyl-3-hydroxyquinolin-2(1H)-one
2a5,7-dichloro-4-formyl-3-hydroxyquinolin-2(1H)-oneHydrazine hydrate5,7-dichloro-1H-pyrazolo[4,3-c]quinolin-2(5H)-one
2b5,7-dichloro-4-formyl-3-hydroxyquinolin-2(1H)-onePhenylhydrazine5,7-dichloro-1-phenyl-1H-pyrazolo[4,3-c]quinolin-2(5H)-one

The cyclocondensation reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid. The yields for such reactions are generally moderate to good, depending on the specific substrates and reaction conditions employed. The resulting pyrazolo[4,3-c]quinoline derivatives are of significant interest due to their potential biological activities nih.gov.

Structure Activity Relationship Sar Investigations of 5,7 Dichloro 3 Hydroxyquinolin 2 1h One Analogues: Theoretical Frameworks

Computational Approaches to SAR Prediction and Elucidation

Computational chemistry provides powerful tools to predict the biological activity of chemical compounds and to understand the underlying mechanisms of action at a molecular level. For quinolinone scaffolds, including analogues of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, these approaches are critical for rapidly screening virtual libraries of compounds and prioritizing synthesis efforts.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, connectivity, and quantum chemical parameters like steric and electrostatic properties. nih.govnih.gov For instance, a 2D-QSAR model developed for a series of quinolone antibiotics revealed that both steric and electrostatic properties were well-correlated with genotoxicity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules in three-dimensional space. nih.govnih.gov A CoMFA study on quinolone derivatives identified specific structural requirements at key positions for enhanced activity. nih.gov The study indicated that genotoxicity increased with a large volume and/or positive charge at the 1-position, a negative charge at the 7-position, and a small volume and/or negative charge at the 8-position of the quinolone ring. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, guiding the design of more potent analogues. nih.govmdpi.com

The table below summarizes some computational techniques used in the SAR analysis of quinolinone-related scaffolds.

Computational MethodDescriptionApplication to Quinolinone ScaffoldsKey Findings/Predictions
2D-QSAR Correlates 2D structural descriptors (e.g., topological indices, quantum parameters) with biological activity. nih.govnih.govPredicting activity based on properties like steric and electrostatic effects. nih.govCan establish general relationships between molecular properties and activity for a series of quinolones. nih.gov
3D-QSAR (CoMFA/CoMSIA) Uses 3D molecular fields (steric, electrostatic) to build predictive models and generate contour maps. nih.govnih.govGuiding structural modifications on the quinolinone ring to enhance biological activity. nih.govmdpi.comIdentifies specific spatial regions where bulky, electron-donating, or electron-withdrawing groups may improve potency. nih.gov
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target receptor or enzyme.Investigating the binding modes of quinolinone analogues within the active site of a biological target.Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess the stability of ligand-receptor complexes.Evaluating the stability of docked quinolinone derivatives within a protein's binding pocket.Confirms the stability of predicted binding poses and provides insights into the dynamic behavior of the complex.

Ligand-Based and Structure-Based Design Principles for Quinolinone Scaffolds

The design of novel analogues of this compound can be approached through two primary strategies: ligand-based design and structure-based design.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. Newly designed virtual compounds can then be screened against this pharmacophore model to assess their potential for activity. 3D-QSAR methods like CoMFA are a cornerstone of ligand-based design, as they build models from a set of aligned active molecules. nih.govmdpi.com

Structure-Based Drug Design is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site. Molecular docking simulations are a key tool in this strategy, enabling the virtual placement of candidate molecules into the binding pocket to predict their binding affinity and orientation. This allows for the design of compounds that maximize favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) and minimize steric clashes.

An example of SAR guided by these principles can be seen in the development of 3-aryl-4-hydroxyquinolin-2(1H)-one analogues as antagonists for the NMDA/glycine receptor. nih.gov Although not the exact title compound, these are structurally related, and the study provides valuable insights into the SAR of the quinolinone scaffold. The in vitro potency of these compounds was evaluated by their ability to displace a radioligand, [3H]5,7-dicholorokynurenic acid, which notably shares the 5,7-dichloro substitution pattern. nih.gov

The table below presents SAR findings for aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one, demonstrating the impact of specific structural modifications.

Compound Analogue TypePosition of Nitrogen (Aza)Key SubstituentsObserved Activity/PotencySAR Interpretation
5-Aza-quinolinone 57-Chloro, 3-(3-phenoxyphenyl)Most potent antagonist (IC₅₀ = 110 nM) nih.govThe nitrogen at position 5, combined with a chloro group at position 7 and a bulky aryl group at position 3, significantly enhances binding affinity.
6-Aza-quinolinone 6Varied aryl groupsGenerally lower potency compared to 5-aza analogues.The position of the nitrogen atom within the quinoline (B57606) ring is critical for activity, with position 6 being less favorable.
7-Aza-quinolinone 7Varied aryl groupsModerate to low potency.Indicates that the electronic and steric properties at this position are sensitive to the placement of the nitrogen atom.
8-Aza-quinolinone 8Varied aryl groupsGenerally lower potency.Suggests that a carbon atom is preferred at the 8-position for optimal interaction with the receptor.

These findings underscore the importance of the substitution pattern on the quinolinone core. For the this compound scaffold, these principles suggest that modifications at the 3-position with various aryl groups, while maintaining the crucial 5,7-dichloro pattern, could be a fruitful strategy for developing potent and selective ligands. Computational models can further refine these designs by predicting the optimal size, shape, and electronic properties of the substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors. For example, chlorination of 3-hydroxyquinolin-2-one derivatives using POCl₃ or SOCl₂ under controlled temperature (70–90°C) can yield the 5,7-dichloro substitution pattern . Purity optimization involves recrystallization from ethanol/water mixtures and chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane). Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ can confirm the hydroxyl group (δ ~10.5 ppm) and aromatic chlorines (δ ~7.5–8.5 ppm for protons).
  • MS : High-resolution ESI-MS in negative ion mode identifies the molecular ion [M-H]⁻ (theoretical m/z for C₉H₄Cl₂NO₂: 243.95).
  • X-ray crystallography : Single-crystal analysis resolves tautomeric forms (e.g., lactam vs. enol) and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., SIRT1) using fluorometric assays with NAD⁺-dependent deacetylase substrates .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungal strains (e.g., Candida albicans) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,7-dichloro substituents influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : Chlorine atoms increase electron-withdrawing effects, stabilizing the quinolinone ring and directing electrophilic substitution. Computational studies (DFT at B3LYP/6-31G* level) predict reactivity at C-4 and C-8 positions. Experimental validation via Suzuki-Miyaura coupling at C-8 demonstrates enhanced antimalarial activity (IC₅₀ < 50 nM against Plasmodium falciparum) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Time-dependent studies : Use longitudinal assays (e.g., 24h vs. 72h exposure) to differentiate acute toxicity from delayed therapeutic effects .
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) that may explain off-target effects .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer :

  • LogP calculation : Use Molinspiration or MOE software to estimate partition coefficients (predicted logP = 2.1 ± 0.3), correlating with membrane permeability .
  • Molecular docking : Autodock Vina simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. What experimental approaches validate its stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UPLC-MS.
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.